molecular formula C16H10BrCl2N3OS2 B2687515 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide CAS No. 392302-99-7

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide

Cat. No.: B2687515
CAS No.: 392302-99-7
M. Wt: 475.2
InChI Key: NXEVOGJNOACXFZ-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzylthio group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced by reacting the thiadiazole derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF).

    Attachment of the Dichlorobenzamide Moiety: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring and the thioether linkage can undergo oxidation and reduction reactions, respectively.

    Hydrolysis: The amide bond in the dichlorobenzamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction Products: Reduced forms of the thiadiazole ring or the thioether linkage.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or proteins involved in the biosynthesis of essential cellular components in pathogens, leading to their inhibition and subsequent cell death.

    Pathways Involved: The compound may interfere with key metabolic pathways, such as those involved in cell wall synthesis or DNA replication, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide is unique due to the presence of both the thiadiazole ring and the dichlorobenzamide moiety, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3OS2/c17-10-3-1-9(2-4-10)8-24-16-22-21-15(25-16)20-14(23)12-6-5-11(18)7-13(12)19/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEVOGJNOACXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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